molecular formula C9H7NO2 B085338 Indan-1,2-dione-2-oxime CAS No. 15028-10-1

Indan-1,2-dione-2-oxime

Cat. No.: B085338
CAS No.: 15028-10-1
M. Wt: 161.16 g/mol
InChI Key: CWEXMSPEUDRDPH-CSKARUKUSA-N
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Description

Indan-1,2-dione-2-oxime is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211494. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Indan-1,2-dione-2-oxime plays a significant role in biochemical reactions, particularly in the detection and analysis of amino acids and proteins. It interacts with enzymes such as oxidoreductases, which facilitate the oxidation-reduction reactions involving this compound. The interaction between this compound and these enzymes often results in the formation of stable complexes that can be detected and quantified using various analytical techniques . Additionally, this compound can form Schiff bases with primary amines, which are useful in protein and peptide analysis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, this compound has been shown to inhibit the activity of certain proteases by forming covalent bonds with the active site residues . This inhibition can lead to downstream effects on cellular processes such as apoptosis and cell cycle regulation. Additionally, the compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or pH extremes . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxic or adverse effects at high doses include hepatotoxicity, nephrotoxicity, and alterations in hematological parameters. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound.

Properties

IUPAC Name

(2E)-2-hydroxyimino-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10-12/h1-4,12H,5H2/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEXMSPEUDRDPH-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C2=CC=CC=C2C(=O)/C1=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15028-10-1
Record name 1, 2-oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC17537
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17537
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oximino-1-indanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the hydrogen bonding behavior of Indan-1,2-dione 2-oxime in the solid state?

A1: Indan-1,2-dione 2-oxime molecules exhibit a planar geometry in the solid state and form dimers through tandem hydrogen bonding. [] This means that two hydrogen bonds form between each pair of molecules, creating a stable network. This information is crucial for understanding the compound's physical properties and potential applications.

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